N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide

Description

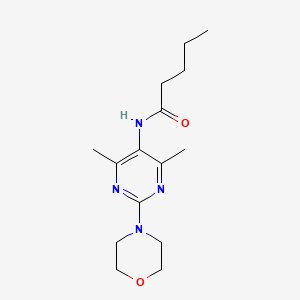

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)pentanamide is a synthetic organic compound featuring a pyrimidine core substituted with a morpholine ring and a pentanamide side chain. The pyrimidine moiety is substituted at positions 4 and 6 with methyl groups and at position 2 with a morpholine ring, while position 5 is linked to a pentanamide group.

The morpholine and pyrimidine groups likely enhance solubility and binding affinity, common features in kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-4-5-6-13(20)18-14-11(2)16-15(17-12(14)3)19-7-9-21-10-8-19/h4-10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQSYVBORQHPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-chloropyrimidine and morpholine.

Attachment of the Pentanamide Group: The pentanamide group is introduced via an amide coupling reaction using pentanoic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions under controlled conditions to ensure consistency and safety.

Chemical Reactions Analysis

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide has several scientific research applications, including:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and morpholine group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide with related compounds:

Key Observations :

- Morpholine vs. Piperazine : The target compound’s morpholine ring (a saturated oxygen-containing heterocycle) offers better solubility compared to the piperazine group in ’s compound, which is more basic and prone to protonation .

- Pentanamide Chain : The pentanamide side chain is a common feature in all listed compounds, suggesting its role as a flexible linker for receptor interaction.

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase lipophilicity, whereas sulfamoyl groups () enhance polarity and hydrogen-bonding capacity .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a morpholine group and a pentanamide side chain. Its molecular formula is with a molecular weight of approximately 250.31 g/mol. The structural complexity allows for various interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, IMB-1406, was shown to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and activating caspase pathways . This suggests that this compound may possess similar mechanisms.

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | HepG2 | 99.98 | 6.92 |

| Sunitinib | HepG2 | 98.61 | 7.60 |

| N-(4,6-DMP) | A549 | TBD | TBD |

Note: TBD = To Be Determined

The mechanism of action for compounds like this compound may involve the inhibition of key proteins involved in tumor growth and survival. For example, studies on related compounds suggest that they may inhibit farnesyltransferase, a critical enzyme in cancer cell signaling pathways . This inhibition leads to altered expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

A notable study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent response in terms of cell viability reduction and apoptosis induction.

Study Design

Cells were treated with varying concentrations of the compound over 72 hours, followed by assays to measure cell viability and apoptosis markers such as caspase activation.

Results Summary:

- Cell Viability Assay: A significant reduction in viability was observed at concentrations above 5 μM.

- Apoptosis Markers: Increased levels of active caspase-3 were noted, indicating apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.